3-Phenyl-N-(2-phenylethyl)prop-2-enamide 3-Phenyl-N-(2-phenylethyl)prop-2-enamide 2-Propenamide, 3-phenyl-N-(2-phenylethyl)-, (2E)- is a natural product found in Illigera luzonensis and Acmella radicans with data available.
Brand Name: Vulcanchem
CAS No.: 103188-43-8
VCID: VC21325408
InChI: InChI=1S/C17H17NO/c19-17(12-11-15-7-3-1-4-8-15)18-14-13-16-9-5-2-6-10-16/h1-12H,13-14H2,(H,18,19)
SMILES: C1=CC=C(C=C1)CCNC(=O)C=CC2=CC=CC=C2
Molecular Formula: C17H17NO
Molecular Weight: 251.32 g/mol

3-Phenyl-N-(2-phenylethyl)prop-2-enamide

CAS No.: 103188-43-8

Cat. No.: VC21325408

Molecular Formula: C17H17NO

Molecular Weight: 251.32 g/mol

* For research use only. Not for human or veterinary use.

3-Phenyl-N-(2-phenylethyl)prop-2-enamide - 103188-43-8

Specification

Description 2-Propenamide, 3-phenyl-N-(2-phenylethyl)-, (2E)- is a natural product found in Illigera luzonensis and Acmella radicans with data available.
CAS No. 103188-43-8
Molecular Formula C17H17NO
Molecular Weight 251.32 g/mol
IUPAC Name 3-phenyl-N-(2-phenylethyl)prop-2-enamide
Standard InChI InChI=1S/C17H17NO/c19-17(12-11-15-7-3-1-4-8-15)18-14-13-16-9-5-2-6-10-16/h1-12H,13-14H2,(H,18,19)
Standard InChI Key BOSUEWCVNFFBGV-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CCNC(=O)C=CC2=CC=CC=C2
Canonical SMILES C1=CC=C(C=C1)CCNC(=O)C=CC2=CC=CC=C2

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator